3-methyl-N-(pyridin-4-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride
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Overview
Description
3-methyl-N-(pyridin-4-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride is an organic compound belonging to the class of imidazopyridines These compounds are characterized by a fused ring system consisting of an imidazole ring and a pyridine ring
Mechanism of Action
Target of Action
The primary target of the compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .
Mode of Action
It is known to interact with its target, cdk2, potentially altering its activity . This interaction could lead to changes in the cell cycle and affect cell proliferation .
Biochemical Pathways
The compound’s interaction with CDK2 suggests it may affect the cell cycle regulation pathway . By modulating the activity of CDK2, it could influence the progression of the cell cycle, potentially affecting processes like DNA replication and cell division .
Pharmacokinetics
These properties play a crucial role in determining the compound’s bioavailability, ie, the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its interaction with CDK2. By modulating CDK2 activity, it could potentially influence cell proliferation and division . The specific effects would depend on the context, including the type of cells and the presence of other signaling molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(pyridin-4-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylpyridin-2-amine and pyridine-4-carbaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, in a solvent like toluene. The reaction mixture is refluxed for several hours.
Isolation: The product is isolated by removing the solvent under reduced pressure and purifying the residue using recrystallization or chromatography techniques.
Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by treating it with hydrochloric acid in ethanol and water.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing automated purification systems.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(pyridin-4-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-methyl-N-(pyridin-4-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: A similar compound with a slightly different structure, used in similar applications.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Another derivative with a nitro group, showing different reactivity and applications.
Uniqueness
3-methyl-N-(pyridin-4-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride is unique due to its specific fused ring system and the presence of both methyl and pyridin-4-ylmethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
3-methyl-N-(pyridin-4-ylmethyl)imidazo[4,5-b]pyridin-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5.2ClH/c1-18-12-11(3-2-6-15-12)17-13(18)16-9-10-4-7-14-8-5-10;;/h2-8H,9H2,1H3,(H,16,17);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTUKWSGTSJRTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1NCC3=CC=NC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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